9-Octadecenoic acid, 10-nitro-
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Overview
Description
9-Octadecenoic acid, 10-nitro- is a nitro fatty acid derived from oleic acid. It is characterized by the presence of a nitro group at the 10th carbon of the octadecenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 10-nitro- typically involves the nitration of oleic acid. One common method is the reaction of oleic acid with nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 10th carbon position .
Industrial Production Methods
Industrial production of 9-Octadecenoic acid, 10-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and oleic acid, with optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid, 10-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted nitro fatty acids.
Scientific Research Applications
9-Octadecenoic acid, 10-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 10-nitro- involves its interaction with cellular proteins and enzymes. The nitro group can participate in redox reactions, leading to the modulation of signaling pathways. It is known to target specific molecular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid without the nitro group.
Elaidic Acid: The trans isomer of oleic acid.
10-Nitrooleic Acid: Another nitro fatty acid with the nitro group at a different position
Uniqueness
9-Octadecenoic acid, 10-nitro- is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .
Biological Activity
9-Octadecenoic acid, 10-nitro- (commonly referred to as 10-nitrooleic acid) is a nitrated derivative of oleic acid, which has garnered attention for its significant biological activities. This compound is classified as an electrophilic fatty acid and has been implicated in various physiological processes, particularly in anti-inflammatory and cytoprotective mechanisms. This article reviews the biological activity of 10-nitrooleic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 10-nitrooleic acid primarily stems from its ability to interact with specific cellular pathways:
- PPARγ Activation : 10-nitrooleic acid acts as a high-affinity ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Studies have shown that administration of 10-nitrooleic acid significantly upregulates PPARγ expression in colonic tissues, leading to reduced inflammation in models of colitis .
- Inhibition of Pro-inflammatory Enzymes : This compound has been shown to inhibit xanthine oxidoreductase and epoxyhydrolase enzymes, which are involved in the production of pro-inflammatory mediators. The nitration at the olefinic carbon positions is essential for these inhibitory effects .
- Electrophilic Nature : As an electrophile, 10-nitrooleic acid can form covalent adducts with nucleophilic residues in proteins, which may alter their function and contribute to its anti-inflammatory properties .
Colitis Model
A pivotal study investigated the effects of 10-nitrooleic acid in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The results indicated:
- Colon Length Preservation : Mice treated with 10-nitrooleic acid exhibited significant preservation of colon length compared to controls, suggesting a protective effect against colonic inflammation. The highest dose (5 mg/kg/day) completely prevented DSS-induced colon shortening .
- PPARγ Expression : Enhanced PPARγ expression was noted in colon samples following treatment with 10-nitrooleic acid, underscoring its role in mediating anti-inflammatory effects .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of 10-nitrooleic acid revealed:
- Metabolic Conversion : Following administration, this compound undergoes β-oxidation, producing shorter-chain nitro fatty acids that retain biological activity. This metabolic pathway enhances its interaction with cellular signaling pathways .
- Therapeutic Development : Due to its promising biological profile, 10-nitrooleic acid has been explored as a potential therapeutic agent for chronic inflammatory conditions. Preclinical studies have demonstrated efficacy in models of fibrosis and inflammation, supporting further clinical development .
Comparative Analysis of Nitro Fatty Acids
Property | 9-Nitrooleic Acid (9-NO2-OA) | 10-Nitrooleic Acid (10-NO2-OA) |
---|---|---|
PPARγ Activation | Moderate | High |
Anti-inflammatory Effect | Limited | Significant |
Enzyme Inhibition | Minimal | Significant |
Therapeutic Potential | Emerging | Established |
Properties
Molecular Formula |
C18H33NO4 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21) |
InChI Key |
WRADPCFZZWXOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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